Synthesis Pathway and Mechanistic Insights for 8-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Synthesis Pathway and Mechanistic Insights for 8-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Executive Summary
The 1-benzazepine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous therapeutics, including arginine vasopressin (AVP) receptor antagonists and selective kinase inhibitors. Specifically, 8-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (CAS: 187601-84-9) is a highly valued synthetic intermediate. This whitepaper provides a comprehensive, self-validating technical guide to its synthesis, focusing on the critical regiochemical controls and mechanistic causality required to successfully construct the seven-membered azepine ring.
Retrosynthetic Strategy and Regiochemical Control
The construction of the 1-benzazepin-5-one system relies heavily on the intramolecular Friedel-Crafts acylation of an N -arylbutanoic acid derivative. The strategic selection of starting materials and protecting groups is paramount to achieving the correct regiochemistry.
The Role of m -Anisidine
The synthesis begins with 3-methoxyaniline ( m -anisidine) . The placement of the methoxy group at the meta position relative to the amine is the primary regiochemical director for the subsequent ring closure. Because the methoxy group is a strong electron-donating group (EDG), it directs electrophilic aromatic substitution to its ortho and para positions.
Causality of N -Tosyl Protection
A critical failure point in azepine synthesis is the direct cyclization of unprotected secondary arylamines. If left unprotected, the amine will coordinate with the Lewis acid (e.g., AlCl3 ), forming a strongly electron-withdrawing complex that completely deactivates the aromatic ring .
To circumvent this, the nitrogen must be protected with a Tosyl (p-toluenesulfonyl) group. The tosyl group serves a dual purpose:
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Suppression of Lewis Acid Coordination: It reduces the nucleophilicity of the nitrogen, preventing the sequestration of AlCl3 .
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Regiochemical Dominance of the Methoxy Group: By pulling electron density away from the nitrogen, the tosyl group neutralizes the nitrogen's inherent ortho/para directing ability. This allows the methoxy group to exclusively dictate the site of acylation. Cyclization occurs para to the methoxy group (C6 of the original aniline), avoiding the sterically hindered ortho position (C2), thereby yielding the 8-methoxy isomer exclusively .
Mechanistic Pathways
Figure 1: Five-step synthetic workflow for 8-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one.
Figure 2: Regioselectivity of the Friedel-Crafts acylation driven by steric hindrance and EDG effects.
Step-by-Step Experimental Methodologies
The following protocols are designed as self-validating systems to ensure high fidelity at each synthetic node .
Step 1: N -Alkylation
Objective: Synthesis of Ethyl 4-((3-methoxyphenyl)amino)butanoate.
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Reaction: Dissolve m -anisidine (1.0 eq) and ethyl 4-bromobutyrate (1.1 eq) in anhydrous DMF. Add finely powdered anhydrous K2CO3 (2.0 eq).
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Conditions: Stir the suspension at 80 °C under an argon atmosphere for 12 hours.
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Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer with brine to remove residual DMF, dry over Na2SO4 , and concentrate.
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In-Process Validation: TLC (Hexane:EtOAc 4:1) should show the disappearance of m -anisidine ( Rf≈0.5 ) and the appearance of a new secondary amine spot ( Rf≈0.7 ). Ninhydrin stain will confirm the presence of the amine.
Step 2: N -Tosylation
Objective: Synthesis of Ethyl 4-(N-(3-methoxyphenyl)-4-methylphenylsulfonamido)butanoate.
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Reaction: Dissolve the crude secondary amine (1.0 eq) in anhydrous DCM. Add pyridine (3.0 eq) and cool the mixture to 0 °C.
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Addition: Slowly add p -toluenesulfonyl chloride (TsCl) (1.2 eq) in portions. Allow the reaction to warm to room temperature and stir for 6 hours.
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Workup: Quench with 1N HCl to neutralize excess pyridine. Extract with DCM, wash with saturated NaHCO3 , dry, and evaporate.
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In-Process Validation: 1H NMR will show the characteristic A2B2 system of the tosyl aromatic protons at δ 7.2-7.6 ppm and a singlet for the tosyl methyl group at δ 2.4 ppm.
Step 3: Saponification
Objective: Synthesis of 4-(N-(3-methoxyphenyl)-4-methylphenylsulfonamido)butanoic acid.
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Reaction: Dissolve the tosylated ester in a 3:1 mixture of THF and water. Add LiOH⋅H2O (3.0 eq).
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Conditions: Stir at room temperature for 4 hours.
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Workup: Evaporate the THF under reduced pressure. Acidify the aqueous phase with 2N HCl to pH 2. The product will precipitate as a white solid. Filter and dry under vacuum.
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In-Process Validation: IR spectroscopy will show a broad O-H stretch at 3300-2500 cm−1 and a strong C=O stretch at 1710 cm−1 , confirming ester cleavage.
Step 4: Intramolecular Friedel-Crafts Acylation
Objective: Synthesis of 8-Methoxy-1-tosyl-1,2,3,4-tetrahydro-1H-benzo[b]azepin-5-one.
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Acid Chloride Formation: Suspend the carboxylic acid in anhydrous DCM. Add a catalytic amount of DMF (3 drops), followed by dropwise addition of thionyl chloride ( SOCl2 ) (2.0 eq). Reflux for 2 hours until gas evolution ceases. Concentrate under vacuum to remove excess SOCl2 .
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Cyclization: Redissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add anhydrous AlCl3 (2.5 eq) portion-wise. The solution will turn deep red/brown. Stir at room temperature for 4 hours.
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Workup: Carefully pour the reaction mixture over crushed ice and 1N HCl to break the aluminum complex. Extract with DCM, wash with brine, dry, and concentrate. Purify via silica gel chromatography.
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In-Process Validation: 1H NMR is critical here. The disappearance of one aromatic proton and the downfield shift of the proton ortho to the newly formed ketone ( δ ~7.8 ppm) confirms successful cyclization at the para position relative to the methoxy group.
Step 5: N -Detosylation
Objective: Synthesis of 8-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one.
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Reaction: Dissolve the tosylated benzazepinone in a solution of 33% HBr in acetic acid. Add phenol (5.0 eq) as a cation scavenger to prevent bromination or sulfonation of the electron-rich aromatic ring.
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Conditions: Heat to 70 °C for 8 hours.
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Workup: Cool the mixture and pour into ice-cold diethyl ether. The hydrobromide salt of the product will precipitate. Filter the solid, dissolve in water, neutralize with saturated NaHCO3 , and extract with EtOAc to yield the free base.
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In-Process Validation: Mass Spectrometry (ESI+) will show the product mass [M+H]+=192.1 . The loss of the tosyl signals in 1H NMR validates complete deprotection.
Quantitative Data & Yield Optimization
The table below summarizes the optimized reaction parameters, expected timelines, and typical yields for the 5-step synthesis.
| Step | Transformation | Reagents & Conditions | Time | Typical Yield |
| 1 | N -Alkylation | m -Anisidine, Ethyl 4-bromobutyrate, K2CO3 , DMF, 80 °C | 12 h | 75 - 82% |
| 2 | N -Tosylation | TsCl, Pyridine, DCM, 0 °C to RT | 6 h | 85 - 90% |
| 3 | Saponification | LiOH⋅H2O , THF/ H2O (3:1), RT | 4 h | 92 - 96% |
| 4 | Friedel-Crafts | 1. SOCl2 , DCM, reflux 2. AlCl3 , DCM, 0 °C to RT | 6 h | 65 - 70% |
| 5 | Detosylation | 33% HBr in AcOH, Phenol, 70 °C | 8 h | 70 - 75% |
| Overall | Linear Synthesis | 5-Step Continuous Workflow | ~36 h | ~30 - 35% |
References
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G. R. Proctor, "Azabenzocycloheptenones. Part III. 2,3,4,5-Tetrahydro-5-oxo-1-toluene-p-sulphonylbenz[b]azepine", Journal of the Chemical Society (Resumed), 1961.[Link]
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A. Cromarty, G. R. Proctor, M. Shabbir, "Azabenzocycloheptenones. Part XV. Synthesis of benzazatropones and a quinoline aldehyde by the dehydrogenation of certain tetrahydro-1-benzazepine derivatives", Journal of the Chemical Society, Perkin Transactions 1, 1972.[Link]
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K. Kondo et al., "A New Synthetic Route to YM087, an Arginine Vasopressin Antagonist", Chemical & Pharmaceutical Bulletin, 1998.[Link]
